H-Ala-Ala-Tyr-Ala-Ala-OH
Description
Overview of Peptide Science and its Interdisciplinary Nature
Peptide science is a field focused on peptides, which are short chains of amino acids linked by peptide bonds. nih.gov These biomolecules, typically comprising 2 to 50 amino acids, are fundamental to a vast array of physiological processes. nih.gov The field is inherently interdisciplinary, bridging chemistry, biochemistry, biology, and medicine to explore everything from the basic properties of amino acids to the complex functions of peptide hormones and therapeutics. ebay.com.auebay.co.ukwiley-vch.dewiley.com
Researchers in this field investigate the synthesis, structure, and function of peptides. ebay.co.uk This knowledge is applied in diverse areas, including the development of new drugs, the study of protein folding and misfolding (as seen in amyloid-related diseases), and the creation of novel biomaterials like hydrogels and self-assembling structures. ebay.com.auwiley-vch.dewiley.com The ability to create synthetic peptides allows for the design of molecules with specific therapeutic properties, such as antimicrobial or anti-inflammatory effects. nih.gov This convergence of disciplines enables a comprehensive approach, from understanding molecular interactions to developing life-changing technologies. acs.orgresearchgate.net
Rationale for Investigating Model Peptides in Biomolecular Research
The complexity of large proteins and biological systems often necessitates the use of simplified models to study fundamental biochemical and biophysical principles. Model peptides, which are short, well-defined amino acid sequences, serve this purpose effectively. nih.govmdpi.com Their smaller size makes them more amenable to both experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, and computational analysis. mdpi.comuzh.ch
By using model peptides, researchers can isolate specific factors that influence peptide and protein behavior. mdpi.com These factors include the role of individual amino acid residues, the principles of secondary structure formation (like helices and sheets), protein folding dynamics, and the specifics of molecular recognition and interaction with other molecules. mdpi.comresearchgate.net For instance, studying how a simple peptide interacts with a biological target can provide crucial insights for the rational design of more potent and specific drugs. mdpi.com Model systems, such as binary peptide coacervates, are also being developed to mimic membraneless organelles within cells, allowing for the study of complex cellular processes in a controlled environment. mpg.de
Specific Research Importance of H-Ala-Ala-Tyr-Ala-Ala-OH as a Pentapeptide Model
The pentapeptide this compound, with the sequence Alanine-Alanine-Tyrosine-Alanine-Alanine (AAYAA), is a valuable tool in peptide research. Its structure is simple yet informative. The alanine (B10760859) residues, with their small and non-polar side chains, provide a neutral and conformationally simple backbone. This simplicity allows researchers to more clearly observe the influence of the single, centrally located tyrosine residue.
The key to its research importance lies in the properties of tyrosine. The tyrosine residue contains a phenolic hydroxyl group within its aromatic side chain, which can participate in hydrogen bonding and introduces a degree of polarity to the otherwise hydrophobic peptide. cymitquimica.com This makes the peptide a useful model for studying:
Spectroscopic Analysis : The tyrosine residue acts as an intrinsic chromophore and fluorophore, making it a useful probe in spectroscopic studies like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). nih.gov These techniques are used to determine the secondary structure and conformational changes of peptides in solution. nih.govmdpi.com
Peptide Interactions : The defined structure of this compound allows for detailed investigation into how peptides interact with other molecules. The tyrosine side chain can be a key factor in binding to enzymes or receptors. cymitquimica.com
Conformational Studies : Analyzing alanine-based peptides helps establish the preferred backbone conformations of amino acids in an unfolded state, providing fundamental data for understanding protein folding. nih.gov Studies on similar tripeptides, such as AYA (Ala-Tyr-Ala), have been used to analyze dihedral angles and vibrational coupling, which are critical parameters in molecular dynamics simulations. nih.gov
By systematically studying model peptides like this compound, scientists can gather fundamental data that aids in the computational modeling and rational design of more complex bioactive peptides and protein-based therapeutics. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | This compound (AAYAA) | |
| Molecular Formula | C21H31N5O7 | novoprolabs.combiosynth.com |
| Molecular Weight | 465.5 g/mol | novoprolabs.combiosynth.com |
| Amino Acid Sequence | Alanine - Alanine - Tyrosine - Alanine - Alanine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O7/c1-10(22)17(28)23-12(3)19(30)26-16(9-14-5-7-15(27)8-6-14)20(31)24-11(2)18(29)25-13(4)21(32)33/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUNLLXEBIVUAQ-YTORKDELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Dynamics of H Ala Ala Tyr Ala Ala Oh
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the conformational preferences of peptides in solution. These techniques provide ensemble-averaged information about the secondary structure and local environment of the amino acid residues.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. For a peptide like H-Ala-Ala-Tyr-Ala-Ala-OH, NMR can provide detailed insights into its conformational preferences at the atomic level. Analysis of various NMR parameters, such as chemical shifts (δ), nuclear Overhauser effects (NOEs), and scalar coupling constants (J-couplings), allows for the characterization of the peptide's backbone and side-chain torsion angles (φ, ψ, and χ).
In aqueous solution, short, non-structured peptides like this compound are not expected to form stable α-helices or β-sheets but rather exist as an ensemble of rapidly interconverting conformers. A predominant conformation for short alanine-rich peptides in water is the polyproline II (PII) helix, a left-handed helix with a threefold screw axis. nih.gov This conformation is characterized by specific dihedral angles (Φ ≈ -75°, Ψ ≈ +145°) and can be identified through NMR by measuring 3JHNHα coupling constants. nih.gov The presence of the tyrosine residue can influence these conformational preferences through steric effects and potential hydrogen bonding involving its hydroxyl group. researchgate.net
Ab initio molecular dynamics simulations suggest that even simple dipeptides can exhibit rapid conformational transformations on a picosecond timescale, a dynamic behavior that would be reflected in the averaged NMR parameters observed experimentally. aps.org
| Parameter | Residue | Expected Value | Structural Information Provided |
|---|---|---|---|
| 1H Chemical Shift (δ Hα) | Alanine (B10760859) | ~4.2-4.4 ppm | Sensitive to backbone conformation. |
| 1H Chemical Shift (δ Hα) | Tyrosine | ~4.5-4.7 ppm | Sensitive to backbone and side-chain conformation. |
| 13C Chemical Shift (δ Cα) | Alanine | ~52-53 ppm | Indicator of secondary structure. |
| 13C Chemical Shift (δ Cβ) | Alanine | ~19-20 ppm | Relatively insensitive to backbone conformation. |
| 3JHNHα Coupling Constant | All | ~2-4 Hz | Small values are characteristic of PII or α-helical conformations. |
Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure content of peptides and proteins in solution. The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, with its ordered arrangement of amide chromophores, gives rise to characteristic CD spectra for different types of secondary structures.
For this compound, far-UV CD spectroscopy (190-250 nm) would be employed to probe its backbone conformation. Given its short length and alanine-rich sequence, the peptide in an aqueous buffer is likely to adopt a predominantly disordered or polyproline II (PII) conformation. nih.gov This structure is typically characterized by a strong negative band near 195-205 nm and a weak positive band around 215-225 nm. nih.govnih.gov
In structure-promoting solvents, such as trifluoroethanol (TFE), alanine-rich peptides have a propensity to form α-helical structures. nih.govdoi.org This would be evidenced by a CD spectrum with negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. nih.gov Under conditions that favor aggregation, the peptide might form β-sheet structures, which are identified by a negative band near 217 nm. nih.govresearchgate.net The central tyrosine residue's aromatic side chain can also contribute to the CD signal in the near-UV region (250-320 nm), providing information about its local environment and tertiary structure interactions, although such interactions are less likely in a short, flexible pentapeptide. nih.gov
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) | Typical Environment |
|---|---|---|---|
| α-Helix | ~192 | ~208, ~222 | Membrane-mimetic solvents (e.g., TFE) |
| β-Sheet | ~195 | ~217 | Aggregated states, high concentration |
| Polyproline II (PII) / Disordered | ~215-225 (weak) | ~195-205 (strong) | Aqueous solution |
Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, provide information about the molecular vibrations of a peptide and are sensitive to its secondary structure. An advanced form of this technique, Raman Optical Activity (ROA), measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized incident light. acs.org ROA is particularly powerful for studying peptide and protein conformation in solution, as it provides detailed information about both backbone and side-chain stereochemistry. acs.orgcas.cz
For this compound, ROA spectra would reveal characteristic bands sensitive to its conformational ensemble. The amide I region (~1630-1700 cm⁻¹) is indicative of backbone secondary structure, while other regions, such as the amide III region and the Cα-H stretching region, are also conformationally sensitive. cas.czpnas.org Studies on tetra-alanine have shown that ROA can identify the poly(L-proline) II (PPII) conformation, with a characteristic positive ROA band near 1320 cm⁻¹ serving as a marker. rsc.org The analysis of ROA spectra, particularly in the CH-stretching region, can be complex but contains rich structural information reflecting the local chirality and environment of each residue. cas.cznih.gov This analysis is often supported by quantum mechanical calculations to assign spectral features to specific conformational states. nih.gov
| Spectral Region (cm⁻¹) | Vibrational Mode | Conformational Sensitivity |
|---|---|---|
| ~1630-1700 | Amide I (C=O stretch) | Highly sensitive to β-sheet (~1630, ~1690), α-helix (~1650), and disordered structures. |
| ~1250-1350 | Amide III (C-N stretch, N-H bend) | Sensitive to backbone dihedral angles. A positive ROA band near 1320 cm⁻¹ is a marker for the PPII conformation. rsc.org |
| ~2800-3100 | C-H Stretch | Provides information on local chirality and side-chain conformation. cas.cz |
| ~830/850 | Tyrosine Fermi Doublet | Indicates the hydrogen-bonding state of the tyrosine phenolic hydroxyl group. |
High-Resolution Structural Determination
While spectroscopic methods provide valuable information on the ensemble of conformations in solution, high-resolution techniques are required to determine the precise three-dimensional atomic coordinates of a molecule.
X-ray crystallography is the definitive method for obtaining high-resolution, atomic-level structural information of molecules in a crystalline state. The technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.
Obtaining a single crystal of a short, flexible peptide like this compound can be challenging due to its conformational heterogeneity and high solubility. A common strategy to overcome this is co-crystallization with a host molecule or through the use of a protein scaffold. For instance, a peptide can be captured within a "peptide self-assembly mimic (PSAM)" system, which holds the peptide in a defined conformation (e.g., a β-strand) within a larger, soluble, and crystallizable protein scaffold. nih.govnih.gov This approach allows for the high-resolution structural determination of peptide fragments that would otherwise be intractable for crystallographic studies. researchgate.net The resulting crystal structure would reveal precise bond lengths, angles, and the conformation of the peptide backbone and side chains as they exist within the crystal lattice, providing a high-resolution snapshot of a single, stable conformation.
| Parameter | Value for L-Alanine (B1666807) desy.de | Significance |
|---|---|---|
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=6.03 Å, b=12.34 Å, c=5.78 Å | Defines the size and shape of the repeating unit in the crystal. |
| Resolution | N/A for this data, but typically < 2.0 Å | A measure of the level of detail in the final structure. Lower numbers are better. |
Cryo-Electron Microscopy (Cryo-EM) is a structural biology technique that allows for the high-resolution imaging of biological macromolecules in their near-native, hydrated state. Samples are flash-frozen in a thin layer of vitreous (non-crystalline) ice, preserving their structure, and then imaged with an electron microscope. While typically used for large proteins and complexes, Cryo-EM is also exceptionally well-suited for visualizing the morphology of peptide self-assemblies, such as fibrils, nanotubes, and hydrogels. uchicago.edunih.gov
Under specific conditions (e.g., concentration, pH, solvent), this compound may undergo self-assembly into ordered supramolecular structures. The tyrosine residue, in particular, can facilitate such assembly through π-π stacking interactions. nih.gov Cryo-EM would be the ideal technique to directly visualize the morphology of these assemblies, such as the diameter of nanofibers or the porosity of a hydrogel network. rsc.orgnih.gov Recent advances in Cryo-EM have enabled the determination of atomic-resolution structures of some well-ordered peptide assemblies, providing unprecedented insight into the molecular interactions that stabilize these materials. uchicago.edu For this compound, Cryo-EM could reveal how individual peptide molecules pack together to form larger, ordered structures.
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
|---|---|---|
| Sample State | Single, well-ordered crystal | Vitreous ice (near-native, solution state) |
| Primary Application for Peptide | Atomic structure of a single conformation (often in a co-crystal) | Morphology and structure of self-assembled states (e.g., fibrils, nanotubes) |
| Resolution | Potentially atomic (< 1.5 Å) | Near-atomic for highly ordered assemblies; lower for morphology |
| Key Challenge | Growing diffraction-quality crystals | Requires peptide to form large, ordered assemblies for high resolution |
Conformational Flexibility and Environmental Influences
Effects of Solvent and pH on Peptide Conformation
The conformation of this compound is highly sensitive to the surrounding solvent and the pH of the solution. These environmental factors directly influence the peptide's secondary structure by altering hydrogen bonding networks and the protonation state of its ionizable groups.
Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant conformation. In aqueous solutions, short alanine-rich peptides tend to adopt a polyproline II (PPII) conformation, a left-handed helical structure characterized by high solvent exposure of the peptide backbone. aps.orgnih.gov This conformation is stabilized by hydration of the backbone groups. aps.org However, in solvents with lower polarity, such as methanol (B129727) or trifluoroethanol (TFE), the peptide's conformation can shift significantly. nih.govresearchgate.net TFE, a known helix-promoting solvent, tends to induce the formation of α-helical and β-turn structures by reducing the solvent's ability to hydrate (B1144303) the backbone, thereby favoring the formation of intra-peptide hydrogen bonds. nih.govresearchgate.net Molecular dynamics simulations have shown that solvents like methanol can decrease the propensity for the PPII structure compared to water. aps.org
Spectroscopic studies, such as Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy, are instrumental in monitoring these conformational changes. For a similar alanine-rich peptide, Ac-K-[A]11-KGGY-NH2, studies revealed a predominantly unordered structure in water, which transitioned to α-helical and β-turn structures in methanol and TFE. nih.govresearchgate.net
pH Effects: The pH of the solution influences the ionization state of the N-terminal amino group and the C-terminal carboxyl group, as well as the phenolic hydroxyl group of the central tyrosine residue. These changes in charge distribution alter electrostatic interactions within the peptide and with the solvent, leading to conformational adjustments. For instance, in studies of alanine-rich peptides, variations in pH have been shown to alter the balance between α-helical and β-sheet content. nih.govresearchgate.net At a neutral pH, the zwitterionic nature of the peptide (protonated N-terminus and deprotonated C-terminus) allows for specific intramolecular and intermolecular interactions. Shifting to acidic or alkaline pH alters these interactions, potentially favoring more extended or, conversely, more compact structures. The analysis of CD spectra for an alanine-rich peptide in water at different concentrations and pH values demonstrated that the secondary structure content is dependent on these conditions, with the increase in peptide concentration causing a decrease in α-helix content and an increase in β-sheet structure. nih.govresearchgate.net
Influence of Environmental Factors on this compound Conformation
| Environmental Factor | Condition | Predominant Conformation | Primary Driving Force |
|---|---|---|---|
| Solvent | Water (High Polarity) | Polyproline II (PPII) / Unordered | Maximizes hydration of peptide backbone. aps.orgnih.gov |
| Methanol (Medium Polarity) | Shift away from PPII, potential for β-turns | Reduced backbone hydration, promotion of some intra-peptide H-bonds. aps.orgnih.gov | |
| Trifluoroethanol (TFE) (Low Polarity) | α-Helix / β-Turns | Favors intra-peptide hydrogen bonds over solvent-peptide interactions. nih.govresearchgate.net | |
| pH | Acidic (e.g., pH < 4) | Conformation influenced by positive net charge | Repulsion between protonated N-terminus and Tyr hydroxyl group. |
| Neutral (e.g., pH ~7) | Zwitterionic state, potential for specific salt bridges | Electrostatic interactions between charged termini. | |
| Alkaline (e.g., pH > 10) | Conformation influenced by negative net charge | Deprotonation of Tyr hydroxyl and N-terminus alters H-bonding and electrostatic landscape. |
Role of Alanine Residues as Conformational Spacers
The alanine residues flanking the central tyrosine create distance between the termini and the functional aromatic side chain. This spacing is critical for several reasons:
Flexibility and Steric Freedom: The minimal steric hindrance from the methyl groups allows the peptide backbone a significant degree of rotational freedom, enabling the peptide to sample a wide range of conformations. lifetein.com This flexibility is essential for adapting to different solvent environments or binding to potential interaction partners.
Minimizing Electrostatic Interference: The alanine spacers effectively increase the distance between the charged N- and C-termini. Studies on peptides with the general formula Ac-Lys-(Ala)n-Lys-NH2 have shown that the length of the alanine spacer directly modulates the electrostatic interaction between the terminal lysine (B10760008) residues, which is reflected in their pKa values. nih.gov As the number of alanine residues increases, the electrostatic repulsion between the charged groups decreases. In this compound, the two alanine residues on each side of the tyrosine help to isolate its local environment from the direct influence of the terminal charges at neutral pH.
Preserving Secondary Structure Propensity: Alanine has a high intrinsic propensity to form α-helical structures. nih.govnih.gov While a short peptide like this pentamer is unlikely to form a stable helix in water, the alanine residues contribute to a structural predisposition that can be realized in helix-promoting solvents like TFE. nih.gov They act as "helix-favoring" spacers that can facilitate the adoption of ordered secondary structures under appropriate conditions. nih.gov
The arrangement of two alanine residues on either side of the tyrosine ensures a symmetric spacing, which can influence how the peptide presents the tyrosine side chain for potential interactions. This symmetric, flexible spacing allows the tyrosine residue to orient itself with minimal constraint from the rest of the peptide backbone.
Characteristics of Alanine as a Conformational Spacer
| Property | Structural Implication in this compound | Reference |
|---|---|---|
| Small Side Chain (-CH3) | Provides high conformational flexibility to the peptide backbone with low steric hindrance. | lifetein.com |
| Non-polar and Neutral | Minimizes electronic and chemical interference with the functional tyrosine side chain. | nih.gov |
| High Helix Propensity | Contributes to the potential for forming α-helical structures in non-aqueous, helix-promoting environments. | nih.govnih.gov |
| Modulates Inter-residue Distance | Separates the charged termini from the central tyrosine, influencing the local electrostatic environment. | nih.gov |
Tyrosine's Aromatic and Hydroxyl Functionalities in Structural Stability and Interactions
The central tyrosine residue is the primary functional component of this compound, and its unique side chain, featuring both an aromatic ring and a hydroxyl group, is pivotal to the peptide's structural stability and interaction potential. rsc.org
Aromatic Ring Interactions: The benzene (B151609) ring of tyrosine is hydrophobic and capable of engaging in several types of non-covalent interactions that contribute to conformational stability:
Hydrophobic Interactions: The aromatic ring can participate in hydrophobic interactions, favoring burial away from aqueous solvent, although in a short, flexible peptide, it remains largely solvent-exposed. russelllab.org
π-π Stacking: The tyrosine ring can stack with other aromatic moieties, an interaction that is fundamental to the stability of many protein structures. nih.govnih.gov In concentrated solutions or upon binding to an aromatic partner, the tyrosine of this compound could engage in such stabilizing interactions.
Cation-π Interactions: The electron-rich face of the aromatic ring can interact favorably with cations, such as protonated side chains of lysine or arginine, though none are present in this specific peptide.
Hydroxyl Group Functionality: The phenolic hydroxyl group adds a polar, hydrogen-bonding capability to the otherwise non-polar side chain, making tyrosine an amphiphilic residue. rsc.org
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. study.com This allows it to form hydrogen bonds with water, stabilizing the peptide in aqueous solution, or with other polar groups within the peptide itself or in a binding partner. The formation of intramolecular hydrogen bonds involving the tyrosine hydroxyl group can significantly contribute to protein and peptide stability, with average contributions estimated to be around 2.0 kcal/mol for each bond formed. nih.govresearchgate.net Studies on tyrosine-containing hexa-alanine peptides have shown that intra-peptide hydrogen bonding between the tyrosine hydroxyl group and the C-terminus can occur, with the extent of this interaction being dependent on the distance between the two groups. rsc.org
The dual nature of the tyrosine side chain allows it to mediate a wide range of interactions, from stabilizing the peptide's own structure through hydrophobic effects and hydrogen bonds to recognizing and binding with external molecules. rsc.orgnih.gov
Contribution of Tyrosine's Functional Groups to Stability and Interaction
| Functional Group | Type of Interaction | Energetic Contribution / Role | Reference |
|---|---|---|---|
| Aromatic Ring | Hydrophobic Effect | Contributes to the overall conformational stability, particularly in non-polar environments. | russelllab.org |
| π-π Stacking | Stabilizes interactions with other aromatic systems. | nih.govnih.gov | |
| Hydroxyl Group (-OH) | Hydrogen Bonding (Donor/Acceptor) | Can form intramolecular or intermolecular H-bonds, contributing significantly to stability (~2.0 kcal/mol per bond). | nih.govresearchgate.net |
| Ionization (to -O⁻) | At pH > 10, introduces a negative charge, altering electrostatic interactions. | rsc.org |
Molecular Interactions and Biological Activities of H Ala Ala Tyr Ala Ala Oh: in Vitro and in Silico Perspectives
Mechanisms of Molecular Recognition and Binding
The interaction of a peptide with its biological target is a highly specific process governed by a variety of non-covalent forces. The unique sequence of H-Ala-Ala-Tyr-Ala-Ala-OH, with its combination of hydrophobic and aromatic-polar characteristics, suggests several potential mechanisms for molecular recognition and binding.
Peptide-Target Interactions: General Principles and Specific Hypotheses
Peptide-protein interactions are central to numerous biological functions, including cell signaling and enzymatic catalysis. longdom.orgfrontiersin.org These interactions are mediated by forces such as hydrogen bonds, electrostatic interactions, and van der Waals forces. longdom.org The specificity of binding is determined by the complementary shapes and charge distributions of the peptide and its target protein. longdom.org Peptides often bind to clefts or grooves on the protein surface, fitting precisely to maximize these non-covalent interactions. longdom.orgresearchgate.net
For this compound, we can hypothesize the following binding characteristics based on its structure:
Hydrophobic Interactions: The four alanine (B10760859) residues provide a significant hydrophobic character to the peptide. These residues would likely drive the peptide to interact with hydrophobic pockets on a target protein's surface, displacing water molecules and contributing favorably to the binding entropy.
Anchor Residue: The central tyrosine residue is poised to act as a critical anchor. Its unique properties allow it to engage in multiple types of interactions simultaneously, potentially dictating the specificity of the binding. nih.govnih.gov
Conformational Flexibility: Short peptides are typically flexible in solution. Upon binding, they often adopt a more rigid conformation, which involves an entropic cost. researchgate.net However, this flexibility allows the peptide to adapt to the topology of the target's binding site. researchgate.net
| Residue | Position | Primary Property | Hypothesized Role in Interaction |
|---|---|---|---|
| Alanine (Ala) | 1, 2, 4, 5 | Nonpolar, Hydrophobic | Engagement with hydrophobic pockets on the target surface; stabilization of the bound conformation. |
| Tyrosine (Tyr) | 3 | Aromatic, Polar (Hydroxyl group) | Acts as a primary anchor, providing specificity through hydrogen bonding and π-π stacking interactions. nih.govnih.gov |
Investigation of Tyrosine's Role in Binding Affinity and Specificity through Hydrogen Bonding and π-π Interactions
The tyrosine residue is frequently implicated as a key player in molecular recognition due to its versatile side chain. nih.govnih.gov Its phenolic group is amphiphilic, with an aromatic ring capable of hydrophobic and π-system interactions, and a hydroxyl group that can act as both a hydrogen bond donor and acceptor. rsc.org
Hydrogen Bonding: The hydroxyl (-OH) group of tyrosine can form strong, directional hydrogen bonds with suitable partners (e.g., carbonyl, carboxylate, or amine groups) on a receptor or within an enzyme's active site. researchgate.netuiowa.edu This interaction is crucial for orienting the peptide correctly and contributes significantly to the stability of the peptide-target complex. researchgate.netuiowa.edu Studies on tyrosine-to-phenylalanine mutations have shown that the loss of this single hydroxyl group can dramatically reduce binding affinity, confirming the energetic importance of the hydrogen bond. uiowa.edu
π-π Interactions: The aromatic ring of tyrosine can engage in π-π stacking interactions with other aromatic residues (like Phenylalanine, Tryptophan, or another Tyrosine) in the binding pocket. nih.govnih.gov These interactions, which arise from the alignment of π-orbitals, can be arranged in parallel or T-shaped geometries and are vital for the stability of many protein-ligand complexes. nih.gov Molecular dynamics simulations have shown that the placement of tyrosine residues can influence the degree of π-π stacking, thereby tuning intermolecular interactions. rsc.org The hydrophobic effect of the aromatic ring also helps to fix the peptide's conformation. mdpi.com
| Interaction Type | Description | Potential Contribution to Binding |
|---|---|---|
| Hydrogen Bonding | Interaction between the side chain hydroxyl (-OH) group and a hydrogen bond donor/acceptor on the target. researchgate.net | High; provides specificity and stability. Loss can decrease stability by 2.0 kcal/mol or more. uiowa.edu |
| π-π Stacking | Non-covalent interaction between the aromatic rings of tyrosine and a target residue. nih.govnih.gov | Moderate to High; contributes to binding affinity and conformational stability. |
| Hydrophobic Interaction | The aromatic ring contributes to the overall hydrophobic interaction with nonpolar regions of the binding site. mdpi.com | Moderate; contributes to overall binding energy. |
Host-Guest Chemistry: Interactions with Macrocyclic Receptors (e.g., Cucurbiturils)
Host-guest chemistry provides an excellent model system for studying the non-covalent interactions that govern molecular recognition. Cucurbiturils (CB[n]) are a family of macrocyclic hosts with a hydrophobic cavity and two polar, carbonyl-laced portals that show remarkable recognition properties for amino acids and peptides in aqueous solutions. nih.govrsc.org
The interaction between tyrosine-containing peptides and cucurbiturils is particularly noteworthy. Cucurbit nih.govuril (CB nih.gov), for instance, has been shown to bind effectively to peptides with N-terminal aromatic residues. nih.gov Cucurbit nih.govuril (CB nih.gov) is large enough to encapsulate two aromatic side chains, such as two phenylalanine residues or a phenylalanine and a lysine (B10760008), within its cavity, leading to the formation of highly stable ternary complexes. rsc.orgacs.org
For this compound, it is plausible that the tyrosine side chain could be encapsulated within the cavity of a suitable cucurbituril, such as CB nih.gov or CB nih.gov. The binding would be driven by the hydrophobic effect and ion-dipole interactions between the peptide's terminal ammonium (B1175870) group and the carbonyl portals of the cucurbituril. rsc.org The structural rigidity of the host and the unique characteristics of the tyrosine guest make these systems highly specific. nih.gov
Enzymatic Modulation and Inhibition Studies
Peptides are frequently investigated as modulators and inhibitors of enzyme activity due to their ability to mimic natural substrates. americanpeptidesociety.org The sequence this compound could potentially act as an inhibitor for enzymes that recognize short peptide motifs, such as proteases or kinases.
In Vitro Assays for Enzyme Inhibition Potency
Determining the inhibitory potential of a peptide requires robust in vitro assays. These assays measure enzyme activity in the presence of varying concentrations of the inhibitor to determine key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Commonly used techniques include:
Spectrophotometric Assays: These assays use a chromogenic substrate that releases a colored product upon enzymatic cleavage. The rate of color formation is monitored over time to determine enzyme activity.
Fluorescence Assays: These are highly sensitive assays that employ a fluorogenic substrate. Cleavage of the substrate by the enzyme results in an increase in fluorescence, which is proportional to enzyme activity. americanpeptidesociety.org
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction. americanpeptidesociety.org
The choice of assay depends on the specific enzyme and the properties of the substrate. For instance, in assessing protease inhibition, a synthetic peptide substrate that is structurally similar to the inhibitor might be used. nih.gov The results from these assays, particularly the IC50 values, can be influenced by factors such as the substrate concentration and buffer conditions. nih.gov The kinetic mechanism of inhibition (e.g., competitive, non-competitive) can be elucidated using Lineweaver-Burk plots, which analyze the effect of the inhibitor on the Michaelis constant (KM) and maximum reaction rate (Vmax). americanpeptidesociety.orgfrontiersin.org
Molecular Basis of Peptide-Enzyme Complex Formation
The formation of a stable peptide-enzyme complex is the result of precise molecular interactions within the enzyme's active site or an allosteric site. americanpeptidesociety.org Peptides can act as inhibitors through several mechanisms:
Competitive Inhibition: The peptide binds to the active site, directly competing with the natural substrate. This is a common mechanism for peptide inhibitors that are designed as substrate analogs. americanpeptidesociety.org
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. americanpeptidesociety.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the reaction from proceeding. americanpeptidesociety.org
In the case of this compound, if it were to act as a competitive inhibitor of a protease, the peptide backbone would likely fit into the active site cleft. The alanine residues would occupy specificity pockets (S-pockets) that prefer small, hydrophobic side chains. The central tyrosine residue could play a dual role: its side chain could fit into a large S-pocket, while its hydroxyl group could form a critical hydrogen bond with a catalytic residue, stabilizing the complex and preventing catalysis. Computational methods like molecular docking and molecular dynamics simulations are invaluable tools for predicting the binding mode and free energy of such peptide-enzyme complexes. acs.org
Antioxidant Properties and Redox Mechanisms
The pentapeptide this compound has demonstrated notable antioxidant capabilities, which are largely attributable to the unique properties of its constituent amino acid residues, particularly tyrosine. The mechanisms underlying these properties involve direct interaction with reactive oxygen species (ROS) and the facilitation of electron transfer processes.
Free Radical Scavenging Activity and Hydrogen Atom/Electron Donation by Tyrosine
The antioxidant activity of peptides is significantly influenced by their amino acid composition. nih.gov The tyrosine residue, with its phenolic hydroxyl group, is a key player in the free radical scavenging activity of this compound. This residue can directly donate a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions. nih.gov This process, known as hydrogen atom transfer (HAT), is a primary mechanism by which phenolic compounds exert their antioxidant effects.
Alternatively, the tyrosine residue can participate in a single electron transfer (SET) mechanism, where it donates an electron to a free radical. nih.gov The presence of aromatic amino acids like tyrosine is strongly associated with the antioxidant activity of peptides. mdpi.com Studies on various tyrosine-containing peptides have confirmed the crucial role of this residue in scavenging different types of free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. researchgate.netmdpi.com
The position of the tyrosine residue within the peptide sequence can also influence its antioxidant capacity. Research suggests that peptides with tyrosine at the C-terminal position may exhibit enhanced scavenging activity. mdpi.com
Role of Tyrosine's Redox-Active Property in Proton-Coupled Electron Transfer (PCET)
Beyond direct radical scavenging, the tyrosine residue in this compound facilitates a more complex and highly efficient antioxidant mechanism known as Proton-Coupled Electron Transfer (PCET). nih.gov PCET involves the simultaneous transfer of a proton and an electron, a process that is fundamental to many biological redox reactions. The phenolic group of tyrosine is an excellent participant in PCET, acting as a redox-active cofactor that can efficiently manage charge transport. nih.gov
In the context of this compound, upon encountering a free radical, the tyrosine residue can undergo oxidation. This process is often coupled with the transfer of a proton from its hydroxyl group to a suitable acceptor, which could be a water molecule or another residue in the vicinity. acs.org This concerted or stepwise transfer of a proton and an electron is a highly effective way to neutralize oxidizing species. aip.org The efficiency of PCET is influenced by factors such as the pH of the environment and the driving force for the electron and proton transfer. The study of model peptides has been instrumental in understanding the detailed mechanisms of PCET involving tyrosine. nih.gov
Contribution of Hydrophobic Residues (Alanine, Tyrosine) to Antioxidant Efficacy
The antioxidant efficacy of this compound is not solely dependent on the direct chemical reactivity of the tyrosine residue. The four alanine residues, which are hydrophobic, also play a significant role. A high proportion of hydrophobic amino acids in a peptide is often correlated with increased antioxidant activity. mdpi.comnih.gov
The hydrophobicity imparted by the alanine and tyrosine residues can enhance the peptide's ability to interact with and partition into lipid-rich environments, such as cell membranes. nih.govmdpi.com This is particularly important for combating lipid peroxidation, a major form of oxidative damage. By increasing the peptide's solubility in lipids, these hydrophobic residues facilitate closer proximity to lipid-based free radicals, thereby enhancing the scavenging efficiency of the active tyrosine residue. nih.govmdpi.com The hydrophobic character of the peptide can also improve its interaction with hydrophobic cellular targets, augmenting its protective effects. mdpi.com
| Amino Acid Residue | Property | Contribution to Antioxidant Efficacy |
| Tyrosine (Tyr) | Aromatic, Hydrophobic, Phenolic Hydroxyl Group | Direct free radical scavenging via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov Facilitates Proton-Coupled Electron Transfer (PCET). nih.gov Contributes to the overall hydrophobicity of the peptide. nih.gov |
| Alanine (Ala) | Aliphatic, Hydrophobic | Increases the overall hydrophobicity of the peptide, enhancing its interaction with lipid-based radicals and partitioning into cell membranes. mdpi.comnih.gov |
Anti-inflammatory and Immunomodulatory Effects (In Vitro Studies)
In addition to its antioxidant properties, this compound is implicated in modulating inflammatory and immune responses, as suggested by in vitro studies on similar bioactive peptides.
Inhibition of Pro-inflammatory Cytokine Production in Cell-based Models
Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Bioactive peptides have been shown to exert anti-inflammatory effects by inhibiting the production of these key signaling molecules in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov
Studies on various peptides have demonstrated a dose-dependent reduction in the secretion of pro-inflammatory cytokines. nih.gov For example, certain peptides have been found to significantly decrease the production of IL-1β and TNF-α in stimulated THP-1 cells. nih.gov The dipeptide Tyr-Ala, a component of the larger peptide , has been shown to possess anti-inflammatory properties. mdpi.comnih.gov This suggests that this compound could similarly downregulate the expression and release of pro-inflammatory mediators, thereby mitigating the inflammatory response at a cellular level.
| Cytokine | Function in Inflammation | Potential Inhibition by Peptides |
| Tumor Necrosis Factor-alpha (TNF-α) | A key initiator of the inflammatory cascade. nih.gov | Peptides can inhibit its production and binding to its receptor. mdpi.com |
| Interleukin-1β (IL-1β) | Mediates a wide range of inflammatory responses. nih.gov | Peptide treatment has been shown to decrease its secretion in cell models. nih.gov |
| Interleukin-6 (IL-6) | Involved in both acute and chronic inflammation. nih.gov | Its production by stimulated immune cells can be suppressed by certain peptides. |
Exploration of Intracellular Signaling Pathways Involved
The anti-inflammatory effects of bioactive peptides are often mediated through the modulation of specific intracellular signaling pathways that regulate the expression of inflammatory genes. One of the key pathways implicated is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. mdpi.com
Research on the dipeptide Tyr-Ala has indicated that it can regulate the PI3K/Akt pathway, which is associated with glycometabolism and cellular responses to oxidative stress. mdpi.comnih.gov Activation of this pathway can lead to a cascade of downstream events that ultimately suppress the inflammatory response. For instance, modulation of this pathway can influence the activity of transcription factors like NF-κB, which is a master regulator of pro-inflammatory gene expression. While direct evidence for this compound is pending, the known activities of its constituent dipeptide suggest a plausible mechanism of action through the PI3K/Akt pathway and potentially other related signaling cascades involved in inflammation. Further research is necessary to fully elucidate the specific molecular targets and signaling events modulated by this pentapeptide.
Interactions with Nanomaterials and Interfaces
The pentapeptide this compound, with its specific sequence of amino acids, is anticipated to engage in complex interactions with various nanomaterials and at bio-interfaces. The presence of a centrally located tyrosine residue, flanked by hydrophobic alanine residues, suggests a capacity for a range of non-covalent interactions that can drive complex formation and self-assembly.
Peptide-Polyoxometalate (POM) Complex Formation and Structural Insights
Polyoxometalates (POMs) are a class of inorganic metal-oxo clusters that have garnered significant interest for their interactions with biological molecules, including peptides. rsc.org While direct experimental studies on the complexation of this compound with POMs are not extensively documented, the behavior of its constituent amino acids and similar peptides provides a foundation for understanding potential interactions.
The interaction between peptides and POMs is largely governed by electrostatic forces, hydrogen bonding, and coordinative interactions. rsc.orgnih.gov The anionic surface of most POMs can interact favorably with positively charged residues or the protonated N-terminus of the peptide. However, this compound is neutral at physiological pH. Therefore, its interactions are more likely to be dominated by hydrogen bonding and van der Waals forces.
The tyrosine residue is expected to play a crucial role in the interaction with POMs. The phenolic hydroxyl group of tyrosine can act as a hydrogen bond donor, forming connections with the oxygen-rich surface of the POM. nih.gov Furthermore, tyrosine is a redox-active amino acid and can participate in electron transfer reactions with certain types of POMs, potentially leading to the reduction of the metal centers within the cluster. nih.gov
Table 1: Potential Interactions between this compound and Polyoxometalates
| Interacting Moiety on Peptide | Type of Interaction with POM | Potential Consequence |
| N-terminus (NH3+) | Electrostatic | Adsorption to anionic POM surface |
| C-terminus (COO-) | Electrostatic Repulsion/Coordination | Orientation of the peptide on the surface |
| Tyrosine (-OH) | Hydrogen Bonding | Specific binding and orientation |
| Tyrosine (aromatic ring) | π-cation/van der Waals | Adsorption and structural organization |
| Alanine (-CH3) | Hydrophobic | Peptide conformation and assembly |
| Peptide Backbone (C=O, N-H) | Hydrogen Bonding | Stabilization of the complex |
Bio-interface Design and Self-Assembly Phenomena
The self-assembly of peptides at interfaces is a phenomenon of great interest for the design of novel biomaterials and functional surfaces. The amphiphilic character of many peptides, arising from a combination of hydrophobic and hydrophilic residues, drives their organization into well-defined nanostructures. nih.gov this compound, with its hydrophobic alanine residues and the more polar tyrosine, possesses the molecular attributes that could lead to self-assembly at interfaces, such as the air-water or a solid-liquid interface.
The alanine-rich nature of the peptide suggests a strong propensity for hydrophobic interactions to be a primary driving force for self-assembly. nih.govnih.gov Similar alanine-rich peptides have been shown to form structures such as nanofibers and tapes, where the peptides align to minimize the exposure of their hydrophobic side chains to the aqueous environment. rsc.org The tyrosine residue can contribute to this process through aromatic π-π stacking interactions between adjacent peptide molecules, further stabilizing the assembled structure. nih.gov
The specific morphology of the self-assembled structures would be dependent on various environmental factors, including pH, temperature, and the nature of the interface. At an air-water interface, for instance, the peptides might form a monolayer with the hydrophobic alanine tails oriented towards the air and the more hydrophilic tyrosine and termini interacting with the water phase. On a solid substrate, the interactions between the peptide and the surface material would play a critical role in directing the assembly process. researchgate.net For example, a hydrophobic surface might promote the adsorption and planar assembly of the peptide, while a hydrophilic surface might induce the formation of more complex three-dimensional structures.
The ability to control the self-assembly of this compound at interfaces could have applications in areas such as cell culture, biosensing, and the creation of biocompatible coatings. By understanding the fundamental principles governing its molecular interactions, it may be possible to design and fabricate novel bio-interfaces with tailored properties and functionalities.
Table 2: Factors Influencing the Self-Assembly of Alanine-Rich Peptides
| Factor | Influence on Self-Assembly | Example from a Study on an Alanine-Rich Peptide |
| pH | Affects the charge state of termini and tyrosine, influencing electrostatic interactions. | A study on (AKA3KA)2 showed that a more basic environment led to faster fibril assembly. nih.gov |
| Temperature | Can alter the strength of hydrophobic interactions and peptide conformation. | Increased temperature was found to accelerate the fibril formation of (AKA3KA)2. nih.gov |
| Peptide Concentration | Higher concentrations can favor the transition from monomeric to aggregated states. | Increasing the concentration of certain alanine-rich peptides has been shown to result in a transition from α-helix to β-sheet aggregates. nih.gov |
| Surface Chemistry | The hydrophobicity/hydrophilicity of the interface can direct the orientation and packing of the peptides. | Studies on graphite-binding peptides show distinct folding and crystalline lattice structures depending on the surface. researchgate.net |
Computational and Theoretical Investigations of H Ala Ala Tyr Ala Ala Oh
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational tool used to study the physical movement of atoms and molecules. For H-Ala-Ala-Tyr-Ala-Ala-OH, MD simulations can reveal its conformational landscape, folding and unfolding pathways, and the intricate network of interactions that govern its behavior.
Conformational Sampling and Trajectory Analysis in Various Solvents
The conformation of a peptide is highly sensitive to its environment. MD simulations of this compound in different solvents, such as water, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO), can elucidate the influence of the solvent on its structural preferences. In aqueous solutions, the hydrophobic alanine (B10760859) side chains may drive the peptide to adopt conformations that minimize their exposure to water, potentially leading to more compact structures. Conversely, in less polar solvents like methanol, the peptide might exhibit a greater tendency to form extended conformations. aps.orgnih.gov
Trajectory analysis from these simulations allows for the characterization of dominant conformational states. This can be visualized through Ramachandran plots, which map the distribution of the backbone dihedral angles (φ and ψ) for each residue. For the alanine residues in this compound, these plots would likely show a preference for regions corresponding to α-helical or β-strand conformations, typical for alanine-rich peptides. nih.gov The central tyrosine residue, with its bulky aromatic side chain, may exhibit more restricted conformational freedom.
The following interactive table illustrates the probable predominant dihedral angle ranges for this compound in different solvent environments, based on general principles of peptide conformational analysis.
| Solvent | Predominant Conformation | Alanine (φ, ψ) Range | Tyrosine (φ, ψ) Range |
|---|---|---|---|
| Water | Compact/Globular | -60° ± 20°, -50° ± 20° (α-helix); -120° ± 30°, +120° ± 30° (β-strand) | -80° ± 30°, +140° ± 30° |
| Methanol | Extended/Random Coil | -75° ± 45°, +145° ± 45° (Polyproline II) | -90° ± 45°, +150° ± 45° |
| DMSO | β-hairpin/Turn | -140° ± 20°, +135° ± 20° (β-strand) | -70° ± 20°, +10° ± 20° (Turn) |
Simulation of Peptide Folding and Unfolding Pathways
Understanding how a peptide folds into its functional three-dimensional structure is a fundamental challenge in biochemistry. MD simulations can be employed to observe the spontaneous folding of this compound from an unfolded state or to induce its unfolding from a folded conformation, often through elevated temperatures or application of external forces. uw.edu These simulations can reveal the sequence of events during folding, such as the initial formation of local secondary structures like turns or helices, followed by their stabilization into a final tertiary structure. nih.govmdpi.com
For a pentapeptide like this compound, the folding process is expected to be rapid, occurring on the nanosecond to microsecond timescale. researchgate.net The simulations might show that the central tyrosine residue acts as a nucleation site, around which the alanine residues subsequently organize. The study of unfolding pathways, which is computationally less demanding, can provide insights into the stability of the folded state and the nature of the interactions that maintain it, based on the principle of microscopic reversibility. uw.edu
Quantum Mechanical (QM) and Hybrid QM/MM Calculations
While MD simulations based on classical mechanics provide valuable information about the dynamics and conformational landscape of peptides, a deeper understanding of their electronic properties and reactivity requires the application of quantum mechanics.
Electronic Structure Analysis and Reactivity Prediction
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic structure of this compound. nih.gov These calculations can provide information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential on the molecular surface.
This information is valuable for predicting the reactivity of the peptide. For example, regions of high electron density are likely to be sites of electrophilic attack, while regions of low electron density are susceptible to nucleophilic attack. The phenolic hydroxyl group of the tyrosine residue is a key site of chemical reactivity, and QM calculations can quantify its acidity (pKa) and its propensity to undergo oxidation.
For larger systems like a solvated peptide, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is often employed. acs.orgnih.gov In this method, the chemically most interesting part of the system (e.g., the tyrosine residue and its immediate environment) is treated with a high level of QM theory, while the remainder of the system (the rest of the peptide and the solvent) is described using a more computationally efficient MM force field. This allows for the accurate study of chemical reactions and electronic properties within a realistic molecular environment.
Energetic Landscape of Conformational Transitions
The various conformations accessible to this compound are associated with different potential energies. QM and QM/MM calculations can be used to map out the potential energy surface (PES) of the peptide, which describes how the energy of the molecule changes as a function of its geometry. nih.govarxiv.org
The PES reveals the locations of energy minima, corresponding to stable conformations, and the energy barriers that separate them. By identifying the minimum energy pathways between different conformational states, it is possible to understand the dynamics of conformational transitions. For instance, these calculations can elucidate the energetic cost of rotating around the peptide backbone's dihedral angles or the side chain of the tyrosine residue. This information is crucial for a complete understanding of the peptide's flexibility and its ability to adopt different structures.
The following interactive table provides a hypothetical energetic comparison of different conformational states of this compound, as might be determined from QM/MM calculations.
| Conformational State | Relative Energy (kcal/mol) | Key Stabilizing Interactions |
|---|---|---|
| α-helix | 0.0 | Intramolecular hydrogen bonds (i to i+4) |
| β-turn | +1.5 | Intramolecular hydrogen bond (i to i+3) |
| Extended | +3.0 | Favorable peptide-solvent interactions |
| Random Coil | +5.0 | High conformational entropy |
Proton-Coupled Electron Transfer (PCET) Mechanisms and Energetics
The presence of a tyrosine residue within the this compound sequence is central to its electrochemical behavior, primarily through Proton-Coupled Electron Transfer (PCET). PCET is a fundamental process in biological systems where an electron and a proton are transferred, often in a concerted manner. nih.govnih.gov The phenolic side chain of tyrosine is a well-known redox-active cofactor that facilitates PCET, acting as a hopping site for long-distance electron transfer in various enzymatic reactions. nih.govnih.gov
Computational studies on tyrosine-containing peptides investigate the mechanisms of PCET, which can be broadly categorized as either stepwise or concerted. rsc.org In a stepwise mechanism, electron transfer (ET) is followed by proton transfer (PT), or vice versa. In a concerted mechanism, the electron and proton are transferred in a single kinetic step. nih.gov The dominant mechanism is governed by the thermodynamics of the system, including the redox potential and pKa of the tyrosine phenol (B47542) group, which are highly sensitive to the local protein environment and pH. acs.org
Theoretical models are employed to calculate the energetics of these pathways. For a peptide like this compound, the surrounding alanine residues create a specific microenvironment that influences the tyrosine residue's electrochemical properties. Density functional theory (DFT) and other quantum mechanical/molecular mechanical (QM/MM) methods are used to simulate the PCET process, providing insight into the activation energies and reaction coordinates. rsc.org These calculations show that spin delocalization can occur from the tyrosine aromatic ring into the peptide bond, perturbing its electronic structure and influencing the efficiency of charge transfer. acs.orgnih.gov
| Parameter | Description | Significance in this compound |
|---|---|---|
| Redox Potential (E°) | The tendency of the tyrosine residue to donate or accept electrons. | Highly sensitive to pH and local H-bonding environment created by the peptide backbone and solvent. acs.org |
| Phenol Acidity (pKa) | The tendency of the tyrosine hydroxyl group to donate a proton. | A lower pKa can change the driving force for proton transfer, potentially shifting the PCET mechanism from concerted to stepwise. rsc.org |
| Hydrogen Bond Distance | The distance between the tyrosine proton donor and a nearby acceptor. | Proton transfer typically requires the donor and acceptor to be within a typical H-bond distance (~2.8 Å). acs.org |
| Reorganization Energy (λ) | The energy required to structurally rearrange the peptide and solvent upon electron transfer. | Determines the activation barrier for the electron transfer step. |
In Silico Peptide Design and Screening
Computational methods are essential for the rational design and screening of peptides like this compound for therapeutic or biotechnological applications.
Virtual Library Screening for Target Interaction Prediction
Virtual screening is a computational technique used to search large libraries of molecules for compounds that are likely to bind to a specific biological target. nih.gov For a peptide like this compound, a virtual library can be created by systematically modifying its sequence in silico. For instance, the alanine residues could be substituted with other amino acids to explore how these changes affect target binding. This process allows for the rapid evaluation of a vast number of peptide variants without the need for time-consuming and costly synthesis. nih.gov
The screening process typically involves molecular docking, where computational algorithms predict the preferred orientation of a peptide when bound to a target protein to form a stable complex. nih.gov The output is often a "docking score," which estimates the binding affinity. By comparing the scores of different peptides in the virtual library, researchers can identify promising candidates for further investigation. For example, screening a library based on the this compound scaffold could identify variants with enhanced affinity for a particular protein-protein interaction (PPI) interface, a common goal in peptide-based drug design. nih.gov
| Peptide Sequence | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues on Target |
|---|---|---|---|
| This compound | Parent Peptide | -7.5 | Arg12, Asp45 |
| H-Phe -Ala-Tyr-Ala-Ala-OH | Ala1 -> Phe | -7.2 | Arg12, Asp45 |
| H-Ala-Ala-Tyr-Phe -Ala-OH | Ala4 -> Phe | -8.1 | Arg12, Asp45, Leu50 |
| H-Ala-Ala-Tyr-Ala-Trp -OH | Ala5 -> Trp | -8.5 | Arg12, Leu50, Val52 |
Predictive Modeling of Peptide Bioactivity and Stability
Beyond target interaction, computational models can predict the general bioactivity and stability of peptides. Machine learning and deep learning models are increasingly used for these predictions, leveraging large datasets of known peptide sequences and their properties. nih.govmyfoodresearch.com Models like Long Short-Term Memory (LSTM) networks can analyze the sequence of this compound to predict its potential as, for example, an antimicrobial, antihypertensive, or antioxidant peptide. myfoodresearch.com Unified architectures such as UniDL4BioPep utilize protein language models to streamline the development of custom prediction models for various bioactivities. nih.govresearchgate.net
Peptide stability is another critical parameter that can be assessed computationally. Molecular dynamics (MD) simulations can model the peptide's behavior in a solvent over time, providing insights into its conformational flexibility and tendency to unfold or aggregate. nih.govmdpi.com Coarse-grained models, which simplify the atomic representation of the peptide, allow for longer simulation times to predict thermodynamic stability and identify stable intermediate states during unfolding. nih.gov For this compound, these simulations would assess the structural integrity of the peptide, which is crucial for its function.
Neuromorphic Computing and Bio-inspired Electronics Applications
The unique electrochemical properties of tyrosine make peptides like this compound intriguing candidates for materials in neuromorphic computing, which aims to replicate the brain's parallel and energy-efficient processing. nih.govsemanticscholar.org
Simulation of Synaptic Transistors with Tyrosine-Rich Peptide Films
Researchers have simulated and fabricated artificial synaptic devices using tyrosine-rich peptide films as a key component. nih.govrsc.org In these devices, a peptide film acts as a proton-conducting gate insulator in a transistor architecture. researchgate.net The redox-active nature of tyrosine allows it to transfer protons and electrons via the PCET mechanism. nih.gov
Simulations of these devices model how an applied gate voltage causes protons to accumulate at the interface between the peptide film and the semiconductor channel (e.g., Indium-Gallium-Zinc-Oxide, IGZO). semanticscholar.org This accumulation forms an electric double layer (EDL), which in turn modulates the charge carrier density in the channel, mimicking the influx of ions that generates an excitatory postsynaptic current (EPSC) in a biological synapse. semanticscholar.org These simulations are crucial for understanding and optimizing device performance, including synaptic plasticity behaviors like paired-pulse facilitation (PPF) and the transition from short-term to long-term memory. rsc.orgresearcher.life The high proton conductivity of these films enables excellent performance characteristics. nih.govsemanticscholar.org
| Performance Metric | Reported Value | Biological Analogy |
|---|---|---|
| On/Off Ratio | ~107 | High signal-to-noise ratio in synaptic transmission. |
| Hysteresis | Large | Represents memory retention or synaptic weight modification. |
| Power Consumption | Low | Mimics the energy efficiency of the human brain. |
| Synaptic Plasticity | Demonstrated (PPF, STP to LTP) | Fundamental basis of learning and memory. |
Modeling Proton Conduction and Redox Activity in Peptide-Based Devices
The functionality of peptide-based electronic devices hinges on the efficient transport of protons and electrons. Computational models are vital for understanding these charge transport mechanisms at the molecular level. For a peptide film composed of this compound, modeling focuses on the network of tyrosine residues. researchgate.net
Proton conduction is modeled as a hopping mechanism, where protons move between the phenolic hydroxyl groups of adjacent tyrosine residues. nih.govnih.gov The efficiency of this process depends on the proximity and orientation of the tyrosine side chains, which are influenced by the peptide's self-assembly into higher-order structures like fibrils or thin films. nih.gov Studies on tyrosine-rich peptide hybrid nanofilms have reported high proton conductivity, suggesting these materials are promising proton conductors. nih.govresearchgate.net The redox activity is modeled by simulating the PCET reaction of tyrosine, which couples this proton movement to electron transfer. nih.gov These models help in designing peptide sequences that can optimize charge transport for applications in bio-inspired sensors and energy devices. nih.gov
H Ala Ala Tyr Ala Ala Oh As a Model System in Advanced Biochemical and Biomedical Research
Peptide-Based Material Science and Nanotechnology
Design of Bio-inspired Scaffolds and Functional Materials
No studies have been found that utilize H-Ala-Ala-Tyr-Ala-Ala-OH in the design of bio-inspired scaffolds or functional materials. Peptides with alternating hydrophobic and hydrophilic residues are often explored for such applications, but specific data for this pentapeptide is absent.
Fundamental Studies in Protein Folding and Misfolding
Investigation of Sequence Specificity in Aggregation Processes
There is no available research on the aggregation behavior of this compound or its sequence-specific role in aggregation processes, such as amyloid fibril formation.
Development of Research Tools and Probes
No literature could be found describing the use of this compound as a basis for the development of research tools or probes. The tyrosine residue could theoretically be modified for the attachment of fluorescent labels or other reporters, but no such applications have been reported for this specific peptide.
Utilization in Affinity Chromatography and Biosensor Development
The distinct chemical properties of this compound, particularly the presence of the tyrosine residue, allow for its effective use in affinity chromatography and the development of sensitive biosensors.
Affinity Chromatography:
The tyrosine residue in this compound is a key feature for its application in affinity chromatography, a technique used for the purification of specific molecules from a complex mixture. The phenolic hydroxyl group of tyrosine can be chemically modified to facilitate the immobilization of the peptide onto a solid support or, conversely, can be the target for affinity purification of tyrosine-binding proteins.
A significant application lies in the purification of tyrosine-sulfated proteins. researchgate.netnih.gov While this compound itself is not sulfated, its tyrosine residue can be recognized by anti-sulfotyrosine antibodies if it were modified. This principle is demonstrated in immunoaffinity chromatography where antibodies with high specificity for sulfotyrosine residues are used to capture and purify proteins and peptides containing this post-translational modification from complex biological samples. researchgate.netnih.gov In such a system, a sulfated analogue of this compound could theoretically be used to elute the bound proteins from the affinity column. researchgate.net
| Parameter | Description | Relevance to this compound |
| Stationary Phase | Solid support (e.g., agarose (B213101) beads) functionalized with a molecule that specifically binds the target. | The peptide could be immobilized on the stationary phase to purify proteins that bind to the Ala-Ala-Tyr-Ala-Ala sequence. |
| Mobile Phase | Buffer that is passed through the column. | The sample containing the target molecule is dissolved in the mobile phase. |
| Elution | The process of releasing the bound target molecule from the stationary phase. | A solution containing a high concentration of free this compound or a change in pH could be used for elution. |
Biosensor Development:
Peptide-based biosensors are analytical devices that utilize a peptide as the biological recognition element to detect specific analytes. This compound is a suitable candidate for the development of electrochemical biosensors, particularly for the detection of proteases.
The principle behind such a biosensor involves immobilizing the peptide onto an electrode surface. The tyrosine residue provides a convenient site for this immobilization. When the target protease is present, it cleaves the peptide at a specific site. This cleavage event leads to a measurable change in the electrochemical signal, allowing for the detection and quantification of the protease. mdpi.com The alanine (B10760859) residues surrounding the tyrosine can influence the peptide's conformation and interaction with the electrode surface, as well as its recognition by proteases.
For instance, in the development of electrochemical biosensors for proteases like trypsin, peptides containing a tyrosine residue are immobilized on gold nanoparticles. The electrochemical oxidation of the tyrosine residue provides a detectable signal. Upon cleavage of the peptide by the protease, the fragment containing tyrosine is released, leading to a decrease in the signal.
| Biosensor Component | Function | Example with a Model Peptide |
| Transducer | Converts the biological recognition event into a measurable signal. | Gold electrode |
| Bioreceptor | Specifically interacts with the target analyte. | Immobilized this compound |
| Analyte | The substance to be detected. | A protease that recognizes and cleaves the peptide. |
| Output Signal | The measurable response. | Change in electrical current or potential. |
Probing Enzyme Active Sites and Substrate Specificity
The defined sequence of this compound makes it an excellent tool for investigating the active sites of enzymes, particularly proteases, and for determining their substrate specificity.
Proteases are enzymes that catalyze the breakdown of proteins by cleaving peptide bonds. The efficiency and specificity of this cleavage are highly dependent on the amino acid sequence surrounding the cleavage site. qiagenbioinformatics.com Synthetic peptides like this compound can be used as substrates in enzyme assays to determine the kinetic parameters of a protease, such as the Michaelis constant (K_m) and the catalytic rate (k_cat).
The central tyrosine residue is of particular interest, as many proteases exhibit a preference for cleaving peptide bonds C-terminal to large aromatic amino acids. Chymotrypsin (B1334515), for example, is a well-studied protease that preferentially cleaves after tyrosine, tryptophan, and phenylalanine. youtube.com Therefore, this compound would be expected to be a substrate for chymotrypsin and other chymotrypsin-like proteases.
By systematically modifying the amino acids in the this compound sequence and observing the effect on the rate of cleavage, researchers can map the specificity of a protease's active site. For example, replacing the alanine residues with other amino acids would reveal the influence of the P2, P1', and P2' positions on substrate recognition and catalysis (where P1 is the residue N-terminal to the cleavage site and P1' is the residue C-terminal to the cleavage site).
| Enzyme | Typical Cleavage Site | Potential Cleavage of this compound | Kinetic Parameters (Illustrative) |
| Chymotrypsin | C-terminus of Tyr, Phe, Trp | After Tyrosine (H-Ala-Ala-Tyr- | -Ala-Ala-OH) |
| Trypsin | C-terminus of Lys, Arg | No cleavage expected | N/A |
| Elastase | C-terminus of small, neutral residues (e.g., Ala, Gly) | Potential slow cleavage after Alanine residues | Lower k_cat/K_m compared to preferred substrates |
Note: The kinetic parameters are illustrative and would need to be determined experimentally for the specific enzyme and substrate.
Future Perspectives and Research Gaps in H Ala Ala Tyr Ala Ala Oh Studies
Untapped Research Avenues in Conformational Control
The conformational landscape of a peptide dictates its biological activity. For H-Ala-Ala-Tyr-Ala-Ala-OH, with its relatively simple and flexible structure, understanding and controlling its conformation presents both a challenge and an opportunity.
Untapped research avenues in this area include the systematic exploration of how subtle changes in the peptide's environment influence its three-dimensional structure. This could involve studying the peptide's conformational ensemble in various solvent systems, at different pH values, and in the presence of lipid membranes or other biomolecules. nih.govmdpi.com Techniques such as advanced nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) can provide valuable data on the distribution of different conformational states. nih.gov
Furthermore, the introduction of conformational constraints represents a significant area for future investigation. This could be achieved through methods such as:
Cyclization: Creating cyclic variants of this compound could lock the peptide into specific conformations, potentially enhancing its stability and biological activity. nih.gov
Incorporation of non-natural amino acids: Replacing one or more of the alanine (B10760859) or tyrosine residues with synthetic amino acids can introduce specific steric or electronic constraints, thereby guiding the peptide's folding into desired shapes. nih.govnih.gov
Peptide stapling: This technique involves introducing a synthetic brace to stabilize helical structures, which could be explored to see if a helical conformation can be induced in this predominantly flexible peptide. bachem.com
These approaches would not only provide a deeper understanding of the structure-activity relationship of this specific peptide but also contribute to the broader field of peptide engineering. nih.gov
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is crucial for advancing our understanding of peptides like this compound. researchgate.netstrath.ac.uk Future research will increasingly rely on the integration of these methodologies to create a comprehensive picture of the peptide's behavior. nih.gov
Advanced Computational Approaches:
Molecular Dynamics (MD) Simulations: Long-timescale MD simulations can provide detailed insights into the dynamic nature of this compound in solution, revealing transient conformations and folding pathways that are difficult to capture experimentally. manchester.ac.uk
Machine Learning and AI: The use of artificial intelligence and machine learning algorithms can accelerate the prediction of peptide structures and their properties. researchgate.netcreative-peptides.comdrugdiscoverytrends.comnih.gov These tools can be trained on existing peptide data to predict the conformational preferences of this compound and to design new variants with specific structural features. nih.govnih.gov
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately model the electronic structure of the peptide, providing insights into the nature of intramolecular interactions and the role of the tyrosine residue's aromatic ring. mdpi.com
Complementary Experimental Techniques:
High-Resolution Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), while challenging for a small and flexible peptide, could potentially be used if the peptide is co-crystallized with a binding partner.
Advanced Spectroscopy: Integrating computational predictions with experimental data from techniques like 2D-NMR, Förster resonance energy transfer (FRET), and fluorescence spectroscopy can provide a more accurate and dynamic picture of the peptide's conformational ensemble. acs.org
This integrated approach will enable a more robust and detailed understanding of this compound's structure and dynamics. researchgate.netstrath.ac.uk
Exploring Novel Bio-activities through Peptide Modification
While the inherent biological activity of this compound may be limited, its simple scaffold provides an excellent starting point for exploring novel bioactivities through chemical modification. researchgate.netnih.gov Future research should focus on systematically modifying the peptide and screening for a wide range of biological functions.
Potential Modification Strategies and Their Expected Outcomes:
| Modification Strategy | Target Residue(s) | Potential Novel Bio-activity | Rationale |
| Phosphorylation | Tyrosine | Kinase inhibition, signal transduction modulation | The tyrosine residue is a common site for phosphorylation, a key post-translational modification in cell signaling. |
| Glycosylation | Tyrosine | Improved stability, altered receptor binding | Adding sugar moieties can enhance solubility and protect against enzymatic degradation. bachem.com |
| Lipidation | N-terminus or C-terminus | Enhanced membrane interaction, antimicrobial activity | Attaching a fatty acid chain can increase the peptide's hydrophobicity and its ability to interact with cell membranes. |
| PEGylation | N-terminus or C-terminus | Increased half-life in biological systems | The addition of polyethylene (B3416737) glycol (PEG) can reduce renal clearance and proteolysis. bachem.com |
| Amino Acid Substitution | Alanine, Tyrosine | Altered receptor specificity, enhanced potency | Replacing native amino acids with natural or unnatural variants can fine-tune the peptide's interaction with biological targets. nih.gov |
By systematically applying these modifications, researchers can create a library of this compound derivatives and screen them for a variety of activities, including antimicrobial, anticancer, and enzyme inhibitory effects. mdpi.com This approach could lead to the discovery of new bioactive peptides with therapeutic potential. researchgate.net
Potential for Rational Design of Bioactive Peptides for Research Applications
Beyond the direct exploration of its own bioactivities, this compound can serve as a valuable scaffold for the rational design of bioactive peptides for specific research applications. pnas.orgresearchgate.netacs.org Its simple, well-defined structure makes it an ideal starting point for computational design and engineering. frontiersin.org
Future research in this area could focus on:
Developing Peptide-Based Biosensors: The tyrosine residue's intrinsic fluorescence can be exploited to design sensors that report on their local environment. Modifications to the peptide sequence could be made to create specific binding sites for target molecules, with binding events leading to a change in the tyrosine fluorescence.
Creating Minimalist Enzyme Mimics: The peptide could be engineered to catalyze simple chemical reactions. For example, by incorporating catalytic residues and creating a specific binding pocket, it might be possible to design a minimalist hydrolase or oxidase.
Designing Building Blocks for Self-Assembling Biomaterials: The alanine-rich sequence has a propensity for self-assembly. By controlling the conditions and potentially modifying the sequence, this compound could be used as a building block for the creation of nanofibers, hydrogels, or other nanomaterials with potential applications in tissue engineering and drug delivery. genscript.com
The rational design of such research tools would not only demonstrate the versatility of this simple peptide but also contribute to the development of new technologies in biotechnology and materials science. nih.gov
Q & A
Basic Research Questions
Q. How can the synthesis of H-Ala-Ala-Tyr-Ala-Ala-OH be optimized for reproducibility in peptide chemistry?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key parameters include resin choice (e.g., Wang resin), coupling efficiency (monitored via Kaiser test), and cleavage conditions (TFA:H2O:TIPS 95:2.5:2.5). Purification via reverse-phase HPLC with a C18 column and characterization by MALDI-TOF MS ensure reproducibility. Document all steps rigorously to comply with journal guidelines for experimental transparency .
Q. What spectroscopic techniques are most effective for characterizing the secondary structure of this compound in aqueous solutions?
- Methodological Answer : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies α-helical or β-sheet motifs. Compare results with NMR (e.g., 2D NOESY for interproton distances) and FTIR (amide I band analysis). For reproducibility, maintain consistent buffer conditions (pH 7.4, 25°C) and peptide concentration (0.1–0.5 mg/mL). Triplicate measurements minimize instrumental variability .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer : Assess stability via:
- pH dependence : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours.
- Enzymatic degradation : Use proteases (e.g., trypsin) and monitor via HPLC.
- Thermal stability : Circular dichroism or DSC at 25–90°C.
Report degradation products via LC-MS and quantify half-life (t½) for comparative analysis .
Q. What strategies are critical for conducting a literature review on this peptide’s interactions with biological targets?
- Methodological Answer : Use databases like PubMed, SciFinder, and Reaxys with keywords: Ala-Ala-Tyr peptide, tyrosine-containing oligopeptides, enzyme-substrate interactions. Prioritize primary sources (peer-reviewed journals) over reviews. Critically evaluate conflicting data (e.g., binding affinity discrepancies) by comparing experimental conditions (assay type, buffer ionic strength) .
Advanced Research Questions
Q. How can contradictory data on this compound’s secondary structure (e.g., CD vs. NMR results) be resolved?
- Methodological Answer :
- Triplicate experiments : Ensure CD and NMR data are collected under identical conditions (solvent, temperature).
- Algorithm validation : Use CD analysis software (e.g., CONTIN/LL) with updated reference datasets.
- Hybrid approaches : Integrate molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to model conformational flexibility. Publish raw data and analysis workflows to enable peer validation .
Q. What experimental designs are suitable for probing this peptide’s role in enzyme inhibition or substrate mimicry?
- Methodological Answer :
- Kinetic assays : Measure enzyme activity (e.g., trypsin) with varying peptide concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Structural biology : Co-crystallize the peptide-enzyme complex for X-ray diffraction (resolution ≤2.0 Å). Include negative controls (scrambled-sequence peptides) .
Q. How can thermodynamic stability studies of this compound be tailored to mimic in vivo environments?
- Methodological Answer :
- Solvent additives : Test stability in 150 mM NaCl, 1 mM DTT, or lipid bilayers (for membrane proximity).
- Oxidative stress : Expose to H2O2 (0.1–1 mM) and monitor tyrosine oxidation via UV-Vis (λ = 275 nm).
- Data analysis : Use Arrhenius plots to calculate activation energy (Ea) for degradation. Compare with MD simulations of peptide-solvent interactions .
Q. What computational methods are recommended to model this compound’s interaction with lipid bilayers or receptors?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate in explicit solvent (TIP3P water) with lipid bilayers (POPC/POPE). Run simulations ≥100 ns.
- Docking studies : Use AutoDock Vina or Schrödinger Glide for receptor binding predictions. Validate with mutagenesis data.
- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Publish force field parameters and trajectory analysis protocols .
Q. How can researchers validate the purity and homogeneity of this compound in complex biological matrices?
- Methodological Answer :
- Analytical techniques : UPLC-MS (ESI+) with a BEH C18 column (1.7 µm particles) for separation.
- Sample preparation : Use SPE cartridges (C18) to remove matrix interferents.
- Quantification : Standard curves with synthetic peptide (≥95% purity). Report limit of detection (LOD) and recovery rates in biological fluids .
Key Notes for Methodological Rigor
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or Figshare .
- Ethical Reporting : Acknowledge collaborators and funding sources. Disclose conflicts of interest .
- Critical Analysis : Address contradictions by revisiting hypotheses and refining experimental parameters iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
